4-acetyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention due to its potential therapeutic and environmental applications. This compound is characterized by its unique chemical structure, which includes an acetyl group, a hydroxyethoxy group, and a cyclopentylmethyl group attached to a benzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the cyclopentylmethyl group: This can be achieved through the reaction of cyclopentylmethyl bromide with an appropriate nucleophile.
Introduction of the hydroxyethoxy group: This step involves the reaction of ethylene oxide with a suitable precursor to form the hydroxyethoxy group.
Attachment of the benzenesulfonamide core: This is typically done through a sulfonation reaction, where a benzene derivative is reacted with a sulfonating agent to form the benzenesulfonamide core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
4-acetyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting cellular processes that depend on carbonic anhydrase . This inhibition can lead to changes in pH regulation and metabolic processes within cells.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: The parent compound, which lacks the acetyl, hydroxyethoxy, and cyclopentylmethyl groups.
N-acetylbenzenesulfonamide: Similar structure but without the hydroxyethoxy and cyclopentylmethyl groups.
4-hydroxybenzenesulfonamide: Contains a hydroxy group instead of the hydroxyethoxy and cyclopentylmethyl groups.
Uniqueness
4-acetyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the hydroxyethoxy and cyclopentylmethyl groups enhances its solubility and ability to interact with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-acetyl-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5S/c1-13(19)14-4-6-15(7-5-14)23(20,21)17-12-16(22-11-10-18)8-2-3-9-16/h4-7,17-18H,2-3,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJSDONACZVKAC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2(CCCC2)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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